molecular formula C20H18IN3O2 B11555839 N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B11555839
M. Wt: 459.3 g/mol
InChI Key: WUUMTCUONHCIJD-FSJBWODESA-N
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Description

N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound characterized by the presence of an iodophenyl group, a furan ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the furan ring, followed by the introduction of the iodophenyl group. The final step involves the condensation of the intermediate with 2-[(4-methylphenyl)amino]acetohydrazide under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The iodophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Vanillin acetate: Another compound with a similar structural motif.

Uniqueness

N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to the presence of the iodophenyl group and the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18IN3O2

Molecular Weight

459.3 g/mol

IUPAC Name

N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C20H18IN3O2/c1-14-2-8-17(9-3-14)22-13-20(25)24-23-12-18-10-11-19(26-18)15-4-6-16(21)7-5-15/h2-12,22H,13H2,1H3,(H,24,25)/b23-12+

InChI Key

WUUMTCUONHCIJD-FSJBWODESA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)I

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)I

Origin of Product

United States

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